1,2,3-Trifluoro-5-(trichloromethyl)benzene
Description
Nomenclature and Structural Classification
1,2,3-Trifluoro-5-(trichloromethyl)benzene (CAS 1936179-69-9) is a polyhalogenated aromatic compound with the molecular formula $$ \text{C}7\text{H}2\text{Cl}3\text{F}3 $$ and a molecular weight of 249.45 g/mol. Its IUPAC name reflects the substitution pattern: three fluorine atoms occupy positions 1, 2, and 3 on the benzene ring, while a trichloromethyl group ($$-\text{CCl}_3$$) is attached at position 5 (Figure 1).
Synonyms include 3,4,5-trifluorobenzotrichloride and this compound. The compound belongs to the broader class of halogenated toluenes, where simultaneous fluorination and chlorination introduce distinct electronic effects. The trichloromethyl group is a strong electron-withdrawing substituent, while fluorine atoms exert both inductive (-I) and mesomeric (+M) effects, creating a polarized aromatic system.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}7\text{H}2\text{Cl}3\text{F}3 $$ |
| Molecular Weight | 249.45 g/mol |
| CAS Number | 1936179-69-9 |
| Substituent Positions | 1,2,3-F; 5-CCl$$_3$$ |
| Key Synonyms | 3,4,5-Trifluorobenzotrichloride |
Structural Features :
- The benzene ring’s symmetry is disrupted by the asymmetric substitution pattern.
- The trichloromethyl group induces steric hindrance, while fluorine’s small atomic radius minimizes steric effects.
- Resonance effects from fluorine partially offset the electron-withdrawing nature of $$-\text{CCl}_3$$, creating a unique electronic landscape for reactivity.
Historical Context of Fluorinated and Chlorinated Aromatics
The synthesis of halogenated aromatics dates to the 19th century. Key milestones include:
- 1898 : Frédéric Swarts demonstrated the fluorination of benzotrichloride ($$ \text{C}6\text{H}5\text{CCl}3 $$) using $$ \text{SbF}3 $$, yielding benzotrifluoride ($$ \text{C}6\text{H}5\text{CF}_3 $$). This marked the first systematic approach to synthesizing aryl trifluoromethyl compounds.
- 1930s : Industrial demand for fluorinated aromatics surged, driven by their stability in uranium hexafluoride ($$ \text{UF}_6 $$) processing during the Manhattan Project.
- 1950s–1970s : Advances in electrophilic fluorination (e.g., Balz–Schiemann reaction) and halogen-exchange methodologies enabled precise synthesis of polyhalogenated aromatics.
This compound emerged as a specialty chemical in the late 20th century, leveraging innovations in directed ortho-metalation and catalytic fluorination. Its development reflects the broader trend toward functionalized aromatics for agrochemical and pharmaceutical intermediates.
Position in Halogenated Aromatic Chemistry
This compound occupies a unique niche due to its dual halogenation:
- Fluorine’s Role :
- Trichloromethyl Group :
Comparative Reactivity :
- vs. Benzotrichloride ($$ \text{C}6\text{H}5\text{CCl}_3 $$) : The fluorine substituents in this compound reduce ring electron density, slowing electrophilic attack compared to non-fluorinated analogs.
- vs. Fluorobenzene ($$ \text{C}6\text{H}5\text{F} $$) : The trichloromethyl group introduces steric and electronic effects absent in simpler fluorobenzenes, enabling diverse functionalization pathways.
Applications in Research :
Properties
IUPAC Name |
1,2,3-trifluoro-5-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3/c8-7(9,10)3-1-4(11)6(13)5(12)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPBJWXFUPBWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Transfer Catalysis Using Aluminium Chloride and Acetyl Chloride
One established method involves chlorinating the trifluoromethyl group on trifluoromethylbenzene derivatives using aluminium chloride as a catalyst and acetyl chloride as a chlorinating agent. The process typically proceeds as follows:
- The reaction mixture containing trifluoromethylbenzene is treated with aluminium chloride and acetyl chloride under controlled temperature conditions.
- After completion, the mixture is cooled, pressure is released, and the product is washed sequentially with dilute hydrochloric acid and water to remove inorganic impurities.
- The organic phase is dried and subjected to fractional distillation under reduced pressure to isolate the desired product.
This method yields compounds such as 4,6-difluoro-1-trifluoromethyl-3-trichloromethylbenzene with high purity (~95%) and boiling points around 156°C at 12 mm Hg, indicating efficient separation and product stability.
Reaction of Bis-(trichloromethyl)benzene with Bis-(trifluoromethyl)benzene in the Presence of Lewis Acids
Another prominent approach involves the reaction of 1,3-bis-(trichloromethyl)benzene with 1,3-bis-(trifluoromethyl)benzene catalyzed by Lewis acids such as iron(III) chloride, titanium tetrachloride, aluminium chloride, or antimony pentachloride. The key steps include:
- Mixing stoichiometric amounts of bis-(trichloromethyl)benzene and bis-(trifluoromethyl)benzene in a sealed autoclave or flask.
- Saturating the mixture with hydrogen chloride gas to facilitate halogen exchange and substitution.
- Heating the mixture at temperatures ranging from 100°C to 150°C for several hours (typically 4-6 hours) with stirring.
- After reaction completion, the mixture is cooled, catalyst filtered off, and the product purified by fractional distillation under reduced pressure.
Yields of 1-trichloromethyl-3-trifluoromethylbenzene and related compounds vary between 31% to 50%, depending on reaction conditions and catalysts used. For example:
| Starting Materials | Catalyst | Temp (°C) | Time (hours) | Product Isolated | Yield (%) | Boiling Point (°C) at Reduced Pressure |
|---|---|---|---|---|---|---|
| 1,3-bis-(trichloromethyl)benzene + 1,3-bis-(trifluoromethyl)benzene | FeCl3 (25 g) | 150 | 5 | 1-trichloromethyl-3-trifluoromethylbenzene | 31 | 88–90 (13 mm Hg) |
| Same as above | TiCl4 (2 ml) | 100 | 6 | 1-trifluoromethyl-3-trichloromethylbenzene | 35 (GC analysis) | 116 (vacuum) |
| 2-chloro-1,3-bis-(trichloromethyl)benzene + 2-chloro-1,3-bis-(trifluoromethyl)benzene | AlCl3 (6 g) | 140 | 5 | 1-trifluoromethyl-2-chloro-3-trichloromethylbenzene | 45 | 120–123 |
| 2-chloro-1,4-bis-(trichloromethyl)benzene + 2-chloro-1,4-bis-(trifluoromethyl)benzene | AlCl3 (5 g) | 140 | 4 | 1-trichloromethyl-2-chloro-4-trifluoromethylbenzene | 50 | 120–122 |
| 2,5-dichloro-1,4-bis-(trichloromethyl)benzene + 2,5-dichloro-1,3-bis-(trifluoromethyl)benzene | SbCl5 (2 ml) | 150 | 5 | 1-trichloromethyl-2,5-dichloro-4-trifluoromethylbenzene | 36 | 135–140 |
This approach allows the selective formation of trifluoro- and trichloromethyl-substituted benzenes with varying halogenation patterns, including the target 1,2,3-trifluoro-5-(trichloromethyl)benzene or its positional isomers.
Hydrogen Chloride Saturation and Catalytic Halogen Exchange
A critical aspect in these syntheses is the use of hydrogen chloride gas to saturate the reaction mixture. This facilitates halogen exchange and stabilizes intermediate species. The presence of Lewis acid catalysts such as aluminium chloride or iron(III) chloride promotes the transfer of chlorine atoms to the trifluoromethyl groups, enabling the formation of trichloromethyl substituents.
The reaction conditions typically involve:
- Controlled temperature heating (100–150°C)
- Hydrogen chloride gas bubbling or saturation
- Stirring for several hours to ensure reaction completion
- Post-reaction workup including washing with dilute hydrochloric acid and water to remove catalyst residues and inorganic byproducts
- Drying and vacuum distillation to isolate pure compounds.
Advanced Fluorination and Chlorination Techniques (Research Insights)
Recent research explores the use of novel trifluoromethylating agents and photochemical methods to prepare polychlorinated trifluoromethylbenzenes and their trichloromethyl counterparts. These involve complex transformations such as:
- Heating chlorinated precursors with fluorinated reagents
- Photolysis to induce selective halogen loss or rearrangement
- Use of cesium fluoride and other fluoride sources to cyclize intermediates
- Chlorine fluoride addition to form highly strained polyhalogenated intermediates
While these advanced methods are more exploratory and less common for bulk synthesis, they provide insight into the molecular structure and reactivity of trifluoro- and trichloromethyl-substituted benzenes, potentially enabling tailored synthesis routes in future.
Summary Table of Preparation Methods
| Method Description | Key Reagents & Catalysts | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Chlorination of trifluoromethylbenzene | Aluminium chloride, acetyl chloride | Cooling, washing, vacuum distillation | High purity (~95%) | Well-established, selective chlorination |
| Reaction of bis-(trichloromethyl)benzene with bis-(trifluoromethyl)benzene | FeCl3, TiCl4, AlCl3, SbCl5, HCl gas | 100–150°C, 4–6 hours, HCl saturation | 31–50 | Versatile, allows positional isomers synthesis |
| Hydrogen chloride saturation with Lewis acid catalysis | AlCl3, FeCl3, HCl gas | 120–150°C, 2.5–6 hours | Moderate to good | Essential for halogen exchange and substitution |
| Photochemical and fluorination advanced methods | Fluorinated reagents, CsF, photolysis | Variable, research-stage | N/A | Experimental, insights into structure and reactivity |
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trifluoro-5-(trichloromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring .
Scientific Research Applications
1,2,3-Trifluoro-5-(trichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals, where the presence of fluorine atoms can enhance biological activity and metabolic stability.
Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to their improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which 1,2,3-Trifluoro-5-(trichloromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing nature of the fluorine and trichloromethyl groups can influence the reactivity of the benzene ring, making it more susceptible to certain types of reactions. In biological systems, the compound’s fluorinated structure can interact with molecular targets such as enzymes and receptors, potentially altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1,2,4-Trifluoro-5-(trichloromethyl)benzene
Structural Differences :
Physicochemical Properties :
Key Observations :
- The 1,2,4-isomer exhibits a lower boiling point compared to benzotrichloride, likely due to reduced molecular symmetry and weaker intermolecular forces.
- Both trifluoro-trichloromethyl derivatives and benzotrichloride share high thermal stability but differ in electrochemical behavior. The trifluoro-substituted compounds show consistent reduction potentials (−1.10 V vs SCE), critical for applications in photo-initiated reactions .
Halogen-Substituted Analogs
1,4-Bis(trichloromethyl)benzene
Structural Feature : Two -CCl₃ groups at positions 1 and 3.
Comparison :
- Reactivity: Unlike mono-trichloromethyl derivatives, 1,4-bis(trichloromethyl)benzene undergoes photochlorination without requiring solvents or initiators, enabling efficient synthesis of bis(chloroformyl)benzene .
- Safety Profile: Highly hazardous, causing severe burns and respiratory irritation. Requires stringent handling protocols compared to mono-substituted derivatives .
1,3,5-Trichlorobenzene
Structural Feature : Three chlorine atoms at positions 1, 3, and 4.
Comparison :
- Applications : Primarily used as a reference material in laboratories, unlike trifluoro-trichloromethyl derivatives, which are tailored for specialized syntheses .
- Polarity : Lower polarity due to symmetrical Cl substitution, contrasting with the polar -CCl₃ and electron-withdrawing F groups in 1,2,3-trifluoro derivatives.
Electrochemical Behavior
Reduction Potentials:
Insights :
- The trifluoro-trichloromethyl group confers similar redox properties across analogs, making them suitable for electron-transfer-driven reactions.
- Computational methods (e.g., B3LYP) reliably predict electrochemical behavior, though basis-set selection impacts accuracy .
Biological Activity
1,2,3-Trifluoro-5-(trichloromethyl)benzene is an organic compound with the molecular formula C7H2Cl3F3. It is characterized by the substitution of three hydrogen atoms with fluorine atoms at positions 3, 4, and 5 of the benzene ring, and one hydrogen atom replaced by a trichloromethyl group at position 1. This unique structure imparts specific biological activities and potential applications in various fields including pharmaceuticals and agrochemicals.
- Molecular Formula : C7H2Cl3F3
- Molecular Weight : 257.44 g/mol
- Physical State : Liquid at room temperature
- Boiling Point : Approximately 116 °C
The biological activity of this compound is largely attributed to its fluorinated structure. The presence of fluorine atoms enhances metabolic stability and can influence the interaction with biological targets such as enzymes and receptors. The electron-withdrawing nature of both the fluorine and trichloromethyl groups increases the reactivity of the compound, making it an interesting candidate for drug development.
Pharmacological Applications
- Fluorinated Pharmaceuticals : The compound is utilized in the synthesis of fluorinated drugs which often exhibit improved pharmacokinetic properties due to their enhanced stability and bioavailability. For instance, fluorinated compounds have been shown to increase potency in inhibiting various biological pathways .
- Agrochemicals : Its application extends to agrochemicals where fluorine-containing compounds are known to enhance efficacy against pests and diseases in crops.
Toxicity and Safety
Research indicates that compounds similar to this compound may exhibit toxicity towards certain biological systems. Understanding the toxicological profile is crucial for its safe application in pharmaceuticals and agriculture.
Case Studies
- Thyroid Toxicity : A study highlighted that fluorinated compounds can inhibit thyroid peroxidase (TPO), leading to potential thyroid hormone dysregulation . This mechanism underscores the importance of assessing the endocrine-disrupting potential of such compounds.
- Drug Development : Research into FDA-approved drugs containing trifluoromethyl groups has shown that these modifications can significantly enhance drug efficacy. For example, compounds with trifluoromethyl substitutions have been found to improve enzyme inhibition rates compared to their non-fluorinated counterparts .
Comparative Data Table
| Compound Name | Molecular Formula | Biological Activity | Applications |
|---|---|---|---|
| This compound | C7H2Cl3F3 | Potential TPO inhibitor; enhances drug potency | Pharmaceuticals, Agrochemicals |
| Trifluoromethylbenzene | C7H4F3 | Antimicrobial properties | Pharmaceuticals |
| 1-Trichloromethyl-4-trifluoromethyl-benzene | C7H4Cl3F3 | Enzyme inhibition; potential anticancer activity | Drug development |
Q & A
Q. What environmental persistence metrics apply to this compound, and how can they be assessed?
- Testing Framework : Conduct OECD 301 biodegradation assays and measure logP values (experimental logP = 4.74) to estimate bioaccumulation potential. Use LC-MS/MS to detect degradation products in simulated environmental matrices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
